NU-7107 represents a significant structural modification of the parent compound NU7026, designed to address metabolic stability limitations observed in preclinical studies [1] [2] [3]. The synthesis methodology for NU-7107 involves targeted methylation of the morpholine ring at specific positions to prevent oxidative metabolism, which was identified as the primary clearance mechanism for NU7026 [1] [2].
The synthetic approach to NU-7107 follows established morpholine methylation strategies. Morpholine ring modifications typically employ methylation reactions using methylating agents under controlled conditions [4] [5] [6]. The synthesis requires careful consideration of regioselectivity to ensure methylation occurs at the desired C-2 and C-6 positions rather than alternative sites [1] [2] [3].
The benzochromenone core structure of NU-7107 is synthesized using established methods for constructing these heterocyclic systems. Benzochromenone synthesis typically involves cyclization reactions of appropriately substituted precursors, often employing palladium-catalyzed processes or metal-free oxidative coupling reactions [7] [8] [9]. These synthetic routes provide access to the naphthalene-fused chromone framework essential for DNA-dependent protein kinase inhibitory activity [1] [10].
The primary structural modification in NU-7107 compared to NU7026 involves bis-methylation of the morpholine ring at the C-2 and C-6 positions [1] [2] [3]. This modification was strategically designed based on metabolic studies that identified the C-2 position of the morpholine ring as the major site of hydroxylation in NU7026 [1] [3].
Pharmacokinetic studies revealed that NU7026 undergoes extensive metabolism, primarily through hydroxylation at the C-2 position of the morpholine ring, leading to rapid plasma clearance of 0.108 l/h [1] [3]. The major metabolites identified include mono-hydroxylated (M1) and bis-hydroxylated (M5, M6) species, with M1 corresponding to hydroxylation at the C-2 position [1]. Additional metabolites include ring-opened aldehyde tautomers (M2, M3) and glucuronide conjugates (M7, M8) [1].
The structural modification strategy for NU-7107 employs the principle of metabolic blocking, where methylation at susceptible positions prevents enzymatic hydroxylation [1] [2] [3]. This approach has been successfully employed in medicinal chemistry to improve metabolic stability and pharmacokinetic properties of drug candidates [11] [12].
The benzochromenone core structure remains unchanged in NU-7107, preserving the essential pharmacophore responsible for DNA-dependent protein kinase inhibition [1] [10]. This selective modification approach maintains the fundamental molecular interactions required for target binding while addressing specific metabolic liabilities [1] [2] [3].
The C-2 and C-6 methylation process represents the key synthetic transformation distinguishing NU-7107 from its parent compound NU7026 [1] [2] [3]. This bis-methylation strategy specifically targets the positions most susceptible to metabolic oxidation, as identified through comprehensive metabolic profiling studies [1].
Morpholine methylation reactions typically employ various methylating agents and reaction conditions. Traditional approaches include methylation with methyl halides, though these methods are limited by toxicity concerns and waste salt formation [5] [6]. More environmentally friendly approaches utilize dimethyl carbonate as a green methylating reagent, which can replace methyl halides and dimethyl sulfate in methylation reactions [5].
The methylation process must achieve regioselective installation of methyl groups at both the C-2 and C-6 positions of the morpholine ring. This requires careful control of reaction conditions to prevent over-methylation or methylation at undesired positions [13] [4]. The stereochemistry of the methylation products may result in formation of diastereomeric mixtures, requiring subsequent separation or preferential synthesis of specific isomers [13].
Continuous flow methylation processes have been developed for morpholine derivatives, offering advantages for scale-up including enhanced heat transfer, improved mass transfer, and reduced reaction times [14] [15] [16]. These methods are particularly relevant for the synthesis of NU-7107, as they provide better control over exothermic methylation reactions and can facilitate process optimization [15].
The purification and characterization of NU-7107 employs standard analytical techniques commonly used for small molecule pharmaceuticals. High-performance liquid chromatography serves as the primary purification method, particularly for final product isolation and removal of synthetic impurities [17] [18] [19].
Advanced chromatographic strategies have been developed for efficient purification of synthetic compounds, including high-resolution semi-preparative high-performance liquid chromatography systems capable of separating closely related structural analogues [17]. These systems utilize optimized stationary phases and gradient conditions to achieve baseline separation of target compounds from synthetic impurities [17] [18].
Nuclear magnetic resonance spectroscopy represents the primary characterization technique for structural confirmation of NU-7107 [20] [21]. Both proton and carbon-13 nuclear magnetic resonance provide essential structural information, including confirmation of methylation at the C-2 and C-6 positions of the morpholine ring [20] [22]. Advanced nuclear magnetic resonance techniques, including two-dimensional experiments, can provide detailed connectivity information and stereochemical assignments [20] [23].
Mass spectrometry serves as a complementary characterization technique, providing molecular weight confirmation and fragmentation patterns consistent with the proposed structure [21] [24]. High-resolution mass spectrometry can determine precise molecular formulas and distinguish between structural isomers [21]. The fragmentation patterns of NU-7107 can be compared to those of the parent compound NU7026 to confirm the structural modifications [1].
Additional characterization techniques may include infrared spectroscopy for functional group identification, elemental analysis for molecular formula confirmation, and melting point determination for purity assessment [4] [25]. These analytical methods collectively provide comprehensive structural characterization and purity validation [17] [20].
Scale-up synthesis of NU-7107 requires careful consideration of several factors to ensure safe and efficient production for research applications [26] [14]. The scale-up process must address potential hazards associated with increased reaction volumes, heat generation, and reagent handling [26] [27].
Temperature control represents a critical factor in scale-up synthesis, particularly for exothermic methylation reactions [26] [15]. The methylation of morpholine derivatives generates significant heat, with standard reaction enthalpies of approximately -128.65 kJ/mol for morpholine methylation [15]. Enhanced heat transfer systems and temperature monitoring are essential to prevent thermal runaway reactions [15] [27].
Solvent considerations become particularly important during scale-up, as large volumes of flammable solvents present fire hazards [26]. Alternative solvent systems and reaction conditions should be evaluated to minimize environmental and safety concerns [4] [28]. Continuous flow processes offer advantages for scale-up, including improved heat and mass transfer, reduced solvent volumes, and enhanced process control [14] [15] [16].
Purification at scale may require modification of chromatographic methods used for analytical-scale synthesis [17] [26]. Flash chromatography and medium pressure liquid chromatography systems can handle larger sample loads compared to analytical high-performance liquid chromatography [17]. Alternative purification strategies, such as crystallization and precipitation, should be evaluated to avoid large-scale chromatographic separations [26] [4].
Quality control measures must be implemented throughout the scale-up process to ensure consistent product quality and purity [17] [26]. This includes in-process monitoring using analytical techniques such as thin-layer chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy [17] [20]. Batch-to-batch consistency requires standardized procedures and analytical specifications [17] [26].
Process optimization studies should focus on improving yield, reducing waste generation, and minimizing processing time [14] [26] [27]. This may involve evaluation of alternative synthetic routes, catalyst systems, and reaction conditions to enhance overall process efficiency [14] [4] [28].
Synthesis Parameter | NU7026 | NU-7107 | Improvement Factor |
---|---|---|---|
Plasma Clearance Rate | 0.108 l/h | 4-fold slower | 4× |
Metabolic Stability | Extensive metabolism | Enhanced | Significant |
DNA-PK IC50 | 0.23 μM | >10 μM | 43× weaker |
Bioavailability (i.p.) | 20% | Enhanced | Improved |
Bioavailability (oral) | 15% | Enhanced | Improved |
Hydroxylation Susceptibility | High (C-2 position) | Blocked by methylation | Eliminated |
Analytical Technique | Application | Information Provided |
---|---|---|
HPLC | Purification | Separation and purity assessment |
1H NMR | Structure confirmation | Proton environments and connectivity |
13C NMR | Structure confirmation | Carbon framework and substitution patterns |
Mass Spectrometry | Molecular characterization | Molecular weight and fragmentation |
IR Spectroscopy | Functional group identification | Bond vibrations and functional groups |
Elemental Analysis | Composition verification | Empirical formula confirmation |